molecular formula C20H38O6 B14241289 1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol CAS No. 331623-03-1

1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol

Cat. No.: B14241289
CAS No.: 331623-03-1
M. Wt: 374.5 g/mol
InChI Key: XNRYGXJIORMFCD-UHFFFAOYSA-N
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Description

1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol is a chemical compound known for its unique structure and properties. It features two oxetane rings, which are four-membered cyclic ethers, attached to an octane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol typically involves the reaction of octane-2,7-diol with 3-ethyloxetan-3-yl methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a wide range of new compounds with modified properties .

Mechanism of Action

The mechanism of action of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol involves its ability to participate in ring-opening reactions due to the strained nature of the oxetane rings. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as polymerization and drug development .

Properties

CAS No.

331623-03-1

Molecular Formula

C20H38O6

Molecular Weight

374.5 g/mol

IUPAC Name

1,8-bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol

InChI

InChI=1S/C20H38O6/c1-3-19(13-25-14-19)11-23-9-17(21)7-5-6-8-18(22)10-24-12-20(4-2)15-26-16-20/h17-18,21-22H,3-16H2,1-2H3

InChI Key

XNRYGXJIORMFCD-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCC(CCCCC(COCC2(COC2)CC)O)O

Origin of Product

United States

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